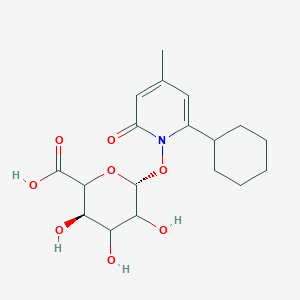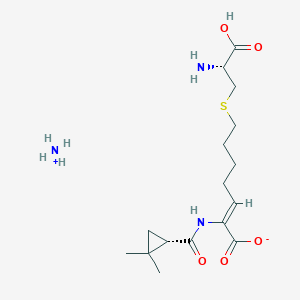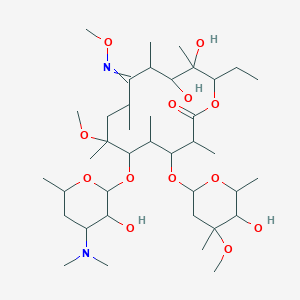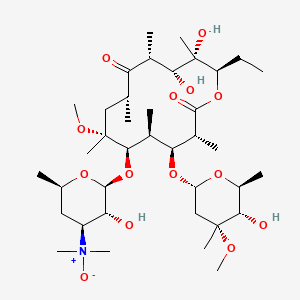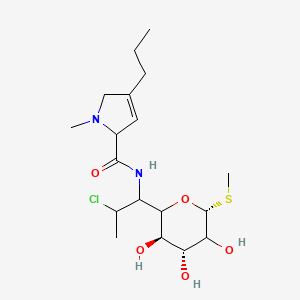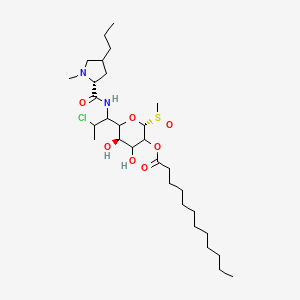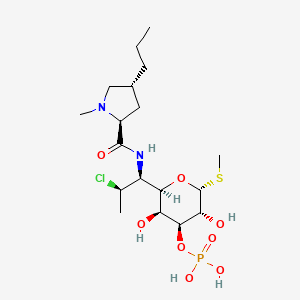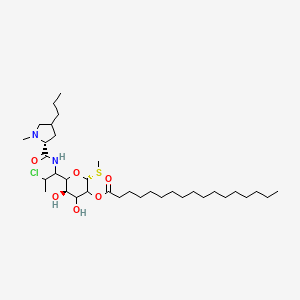
Flucloxacillin Sodium Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flucloxacillin Sodium Impurity B is a chemical compound that is often encountered as an impurity in the production of flucloxacillin sodium, a beta-lactam antibiotic. Flucloxacillin sodium is used to treat bacterial infections, particularly those caused by penicillinase-producing staphylococci. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.
Applications De Recherche Scientifique
Flucloxacillin Sodium Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of flucloxacillin sodium.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of flucloxacillin sodium formulations.
Mécanisme D'action
- Flucloxacillin is a narrow-spectrum penicillin antibiotic primarily active against Gram-positive organisms, except those caused by methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
Mode of Action
Pharmacokinetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flucloxacillin Sodium Impurity B typically involves the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under catalytic conditions . This reaction forms the core structure of the impurity, which is then further processed to achieve the desired chemical properties.
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to minimize its presence in the final flucloxacillin sodium product. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to detect and quantify the impurity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Flucloxacillin Sodium Impurity B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Flucloxacillin Sodium Impurity A
- Flucloxacillin Sodium Impurity C
- Flucloxacillin Sodium Impurity D
- Flucloxacillin Sodium Impurity E
Uniqueness
Flucloxacillin Sodium Impurity B is unique in its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it has distinct reactivity and stability profiles, making it a critical marker for the quality control of flucloxacillin sodium .
Propriétés
Numéro CAS |
1276016-89-7 |
|---|---|
Formule moléculaire |
C18H19ClFN3O4S |
Poids moléculaire |
427.89 |
Apparence |
White to Off-White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


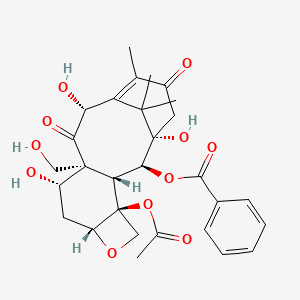
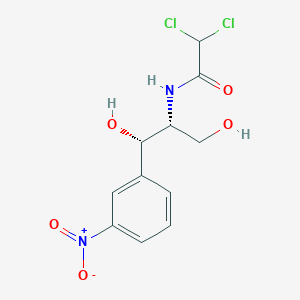
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
